5-(4-Fluorophenyl)-1,3-oxazole
Overview
Description
5-(4-Fluorophenyl)-1,3-oxazole: is a heterocyclic compound that features an oxazole ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(4-Fluorophenyl)-1,3-oxazole serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. The presence of the fluorine atom can improve the compound’s metabolic stability and bioavailability.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were found to exhibit antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), suggested that p-glycoprotein (p-gp) acts as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-Fluorophenyl)-1,3-oxazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorophenyl and oxazole groups present in the molecule .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
It is unclear whether this compound interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group, leading to a variety of products.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce partially or fully reduced oxazole rings.
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-Fluorophenyl)-1,3-thiazole
- 5-(4-Fluorophenyl)-2-methyl-1,3-oxazole
Comparison: Compared to other similar compounds, 5-(4-Fluorophenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring This structure can confer distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISYVFVUDOSQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372092 | |
Record name | 5-(4-fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128101-19-9 | |
Record name | 5-(4-fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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